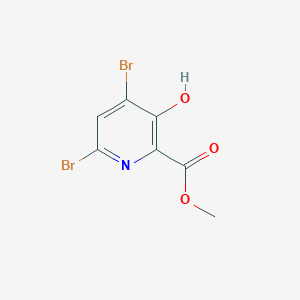

Methyl 4,6-dibromo-3-hydroxypicolinate

CAS No.: 321596-55-8

Cat. No.: VC3754666

Molecular Formula: C7H5Br2NO3

Molecular Weight: 310.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321596-55-8 |

|---|---|

| Molecular Formula | C7H5Br2NO3 |

| Molecular Weight | 310.93 g/mol |

| IUPAC Name | methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 |

| Standard InChI Key | WNFLHCVLPYFOGW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC(=N1)Br)Br)O |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=N1)Br)Br)O |

Introduction

Structural Characteristics and Identification

Methyl 4,6-dibromo-3-hydroxypicolinate belongs to the family of substituted pyridines, specifically dibrominated hydroxypicolinates. Its structure combines several reactive functional groups that contribute to its versatility in chemical synthesis.

Chemical Identity and Nomenclature

The compound is officially designated as methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate according to IUPAC nomenclature. It is also known by several synonyms and identifiers as presented in Table 1.

Table 1: Chemical Identity and Nomenclature

| Parameter | Information |

|---|---|

| IUPAC Name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate |

| Common Name | Methyl 4,6-dibromo-3-hydroxypicolinate |

| CAS Registry Number | 321596-55-8 |

| Molecular Formula | C₇H₅Br₂NO₃ |

| Molecular Weight | 310.93 g/mol |

| SMILES | COC(=O)C1=C(C(=CC(=N1)Br)Br)O |

| InChI | InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 |

| InChIKey | WNFLHCVLPYFOGW-UHFFFAOYSA-N |

Structural Features

The compound's structure consists of a pyridine ring with specific substituents that create a unique electronic and steric environment:

-

Two bromine atoms at positions 4 and 6 of the pyridine ring

-

A hydroxyl group at position 3

-

A methyl ester group at position 2

-

An unsubstituted position at C-5 of the pyridine ring

This distinct arrangement contributes to the compound's chemical reactivity and potential biological interactions. The bromine atoms serve as excellent leaving groups for substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other transformations.

Physical and Chemical Properties

Understanding the physical and chemical properties of methyl 4,6-dibromo-3-hydroxypicolinate is essential for its proper handling, storage, and application in various research settings.

Spectroscopic Properties

Spectroscopic data provides valuable information for the identification and structural confirmation of methyl 4,6-dibromo-3-hydroxypicolinate:

1H NMR Spectroscopy: The 1H NMR spectrum in DMSO-d6 shows characteristic signals including a singlet at approximately δ 13.61 ppm (hydroxyl proton), a singlet at δ 7.48 ppm (C-5 proton of the pyridine ring), and a singlet at δ 3.97 ppm (methyl ester protons) .

IR Spectroscopy: While specific IR data is limited in the available literature, the compound would be expected to show characteristic absorption bands corresponding to O-H stretching (broad band at ~3200-3500 cm⁻¹), C=O stretching of the ester group (~1720-1740 cm⁻¹), and C=N and C=C stretching of the pyridine ring (1400-1600 cm⁻¹).

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of methyl 4,6-dibromo-3-hydroxypicolinate, with bromination of suitable precursors being the predominant approach.

Bromination of Methyl 3-hydroxypyridine-2-carboxylate

One of the most direct methods for synthesizing methyl 4,6-dibromo-3-hydroxypicolinate involves the selective bromination of methyl 3-hydroxypyridine-2-carboxylate. According to the procedure detailed in the literature, this synthesis can be performed as follows:

-

A solution of methyl 3-hydroxypyridine-2-carboxylate in water is treated with bromine.

-

As the reaction progresses, a solid precipitate forms in the reaction mixture.

-

After complete addition, the mixture is stirred vigorously until the bromine color disappears.

-

Sodium carbonate is carefully added to the reaction mixture, followed by additional bromine.

-

The resulting mixture is heated at reflux with potassium carbonate in methanol for approximately 30 hours.

-

After cooling, the mixture is poured into water, and the pH is adjusted to 2 with concentrated HCl.

-

The product is extracted with dichloromethane, dried, and recrystallized from a methanol/water mixture.

This method typically yields the desired product in approximately 54% yield after purification .

One-Step Synthesis from Furan-2-yl Aminoacetates

A more innovative approach involves the preparation of 4,6-dibromo-3-hydroxypicolinate esters from furan-2-yl aminoacetates through a one-step bromination-rearrangement reaction. This process, described in patent literature, offers a potentially more efficient route to the target compound .

The reaction proceeds via the following steps:

-

Creation of a mixture by adding a brominating agent, a base, and water to a furan-2-yl aminoacetate

-

Bromination of the furan ring

-

Ring opening and rearrangement to form the pyridine structure

-

Isolation of the final product

This synthetic approach demonstrates the versatility of heterocyclic transformations in accessing complex structural motifs like methyl 4,6-dibromo-3-hydroxypicolinate .

Optimization Parameters

Several factors influence the yield and purity of methyl 4,6-dibromo-3-hydroxypicolinate in these synthetic processes:

Table 2: Key Parameters for Optimizing Synthesis

| Parameter | Impact on Synthesis |

|---|---|

| Brominating Agent | Type and concentration affect selectivity and reactivity |

| Reaction Temperature | Influences rate and selectivity of bromination |

| Reaction Time | Affects conversion and potential side product formation |

| pH Control | Critical for success of certain reaction steps |

| Solvent Choice | Impacts solubility and reaction environment |

| Purification Method | Determines final purity and yield |

Chemical Reactivity and Transformations

Methyl 4,6-dibromo-3-hydroxypicolinate exhibits diverse reactivity patterns due to its multiple functional groups, making it a valuable building block in organic synthesis.

Reactivity of Bromine Substituents

The bromine atoms at positions 4 and 6 serve as excellent leaving groups, enabling various substitution reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring facilitates nucleophilic attack, particularly with nucleophiles such as amines, thiols, and alkoxides.

-

Cross-Coupling Reactions: The C-Br bonds can participate in transition metal-catalyzed couplings (Suzuki, Stille, Sonogashira), allowing for the introduction of carbon-based substituents and the creation of more complex structures.

These transformations make methyl 4,6-dibromo-3-hydroxypicolinate particularly valuable in medicinal chemistry for creating diverse compound libraries.

Reactivity of the Hydroxyl Group

The hydroxyl group at position 3 can participate in several reactions:

-

Esterification/Etherification: Formation of esters or ethers through reaction with appropriate reagents.

-

Oxidation: Conversion to a carbonyl group under suitable oxidizing conditions.

-

Hydrogen Bonding: Participation in intermolecular and intramolecular hydrogen bonding, which can influence reactivity patterns and conformational preferences.

Transformations of the Ester Group

The methyl ester functionality at position 2 offers additional opportunities for chemical diversification:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under basic or acidic conditions.

-

Transesterification: Exchange of the methyl group for other alkyl or aryl groups.

-

Reduction: Transformation to alcohol or aldehyde derivatives using appropriate reducing agents.

-

Amidation: Reaction with amines to form amide derivatives, which are prevalent in bioactive compounds.

Biological Activity and Applications

Research into the biological properties of methyl 4,6-dibromo-3-hydroxypicolinate has revealed several potential applications in pharmaceutical development and related fields.

Antimicrobial Properties

Preliminary investigations suggest that methyl 4,6-dibromo-3-hydroxypicolinate exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's bromine atoms may enhance its reactivity toward microbial targets, although detailed mechanism studies are still needed to elucidate its specific mode of action.

The hydroxyl group at position 3 may also contribute to antimicrobial activity through hydrogen bonding interactions with bacterial targets or through radical formation mechanisms that can disrupt bacterial cell processes.

Pharmaceutical Applications

Beyond its direct biological activities, methyl 4,6-dibromo-3-hydroxypicolinate serves as a valuable intermediate in pharmaceutical synthesis. Its multifunctional structure provides diverse opportunities for derivatization, making it useful in the development of:

-

Enzyme inhibitors

-

Receptor modulators

-

Anti-infective agents

-

Anti-inflammatory compounds

Applications in Agrochemical Research

In addition to pharmaceutical applications, methyl 4,6-dibromo-3-hydroxypicolinate has been explored in agrochemical research. The compound has been investigated for its potential use in the synthesis of fungicides and other crop protection agents .

Comparison with Related Compounds

Comparing methyl 4,6-dibromo-3-hydroxypicolinate with structurally related compounds provides insights into structure-activity relationships and highlights its unique properties.

Comparison with Other Brominated Pyridines

Table 3: Comparison of Methyl 4,6-dibromo-3-hydroxypicolinate with Related Compounds

Structure-Activity Relationships

The specific substitution pattern of methyl 4,6-dibromo-3-hydroxypicolinate contributes significantly to its properties and potential applications:

These structure-activity relationships guide the rational design of derivatives with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume